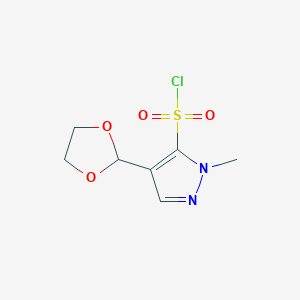
4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The 1,3-dioxolane group is a type of acetal functional group consisting of a 1,3-dioxolane ring. This group is often used as a protective group for carbonyl groups in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring with a 1,3-dioxolane group and a sulfonyl chloride group attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of reactions, including nucleophilic substitutions and additions, depending on the other functional groups present in the molecule . The 1,3-dioxolane group can be hydrolyzed under acidic or basic conditions to regenerate the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazole compounds are stable and can be crystalline or liquid at room temperature . The presence of the 1,3-dioxolane group could increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of related sulfonyl chloride compounds have been a focus of several studies. For instance, the work by Kornienko et al. (2014) discusses the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-3-R-1H-pyrazoles and 5-amino-1H-1,2,4-triazole, leading to the formation of new heterocyclic systems. These reactions are important for the development of novel compounds with potential applications in medicinal chemistry and material science (Kornienko et al., 2014).
Additionally, Shen et al. (2014) described the synthesis, X-ray crystal structure, and computational study of novel pyrazolo[3,4-b]pyridin-3-ol derivatives. The sulfonylation and acylation of these compounds provide insights into their structural properties and potential applications in the design of materials with specific electronic or optical properties (Shen et al., 2014).
Applications in Catalysis and Material Science
The design and characterization of new ionic liquids and their use as catalysts in chemical reactions represent another area of application. Moosavi-Zare et al. (2013) synthesized a novel ionic liquid, 1-sulfopyridinium chloride, demonstrating its efficiency as a homogeneous and reusable catalyst for the Knoevenagel–Michael reaction. Such studies highlight the role of sulfonyl chloride derivatives in developing more sustainable and efficient catalytic processes (Moosavi‐Zare et al., 2013).
Biological Activities
Research on sulfonyl chloride derivatives also extends to their biological activities. Badgujar et al. (2018) synthesized a series of sulfonamides from Ampyrone with different benzene sulfonyl chlorides, exploring their in vitro antimicrobial activities. This work contributes to the search for new antimicrobial agents, highlighting the potential of sulfonyl chloride derivatives in pharmacology (Badgujar et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-methylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O4S/c1-10-6(15(8,11)12)5(4-9-10)7-13-2-3-14-7/h4,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYBIHURTMOMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2OCCO2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

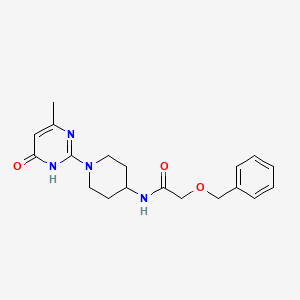
![8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2811864.png)
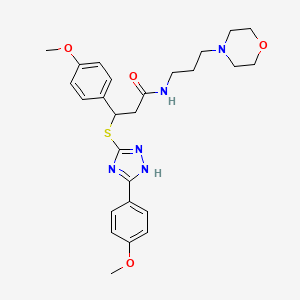
![1-(4-chlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2811867.png)
![1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2811868.png)
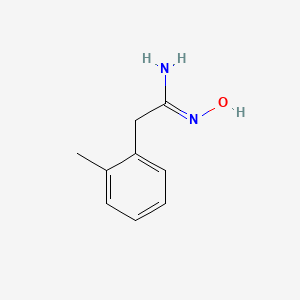
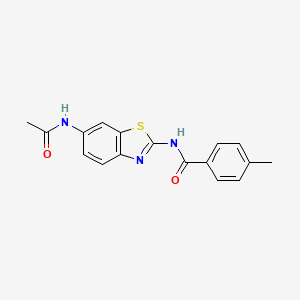
![N-(2,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2811878.png)
![Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2811880.png)
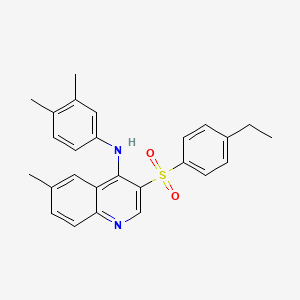

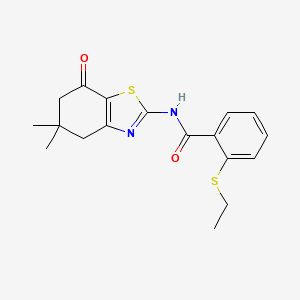
![1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2811885.png)
